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Introduction
(2,6-Dihydroxyphenyl)boronic acid is an organoboron compound featuring a boronic acid

functional group flanked by two hydroxyl moieties in the ortho positions of a phenyl ring.[1] This

unique substitution pattern imparts a fascinating and complex set of chemical properties that

distinguish it from its meta- and para-isomers and from unsubstituted phenylboronic acid. The

proximate hydroxyl groups introduce significant steric and electronic effects, primarily through

the potential for strong intramolecular hydrogen bonding, which governs the molecule's

stability, acidity, and reactivity.[2][3]

This guide provides a comprehensive technical overview of (2,6-dihydroxyphenyl)boronic
acid, intended for researchers, chemists, and drug development professionals. We will delve

into its core physicochemical properties, synthesis, handling, and unique reactivity profile, with

a particular focus on the mechanistic implications of its ortho-disubstitution in key chemical

transformations.

Core Physicochemical Properties
The defining characteristic of (2,6-dihydroxyphenyl)boronic acid is the interplay between the

Lewis acidic boronic acid group and the adjacent Brønsted-Lowry acidic hydroxyl groups. This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1386938?utm_src=pdf-interest
https://www.benchchem.com/product/b1386938?utm_src=pdf-body
https://www.benchchem.com/product/b1386938?utm_src=pdf-body
https://cymitquimica.com/cas/848409-34-7/
https://www.researchgate.net/publication/339597083_The_influence_of_ortho-substituents_on_the_properties_of_phenylboronic_acids
https://www.researchgate.net/publication/279760355_Hydrogen_bonds_in_boronic_acids_and_their_complexes
https://www.benchchem.com/product/b1386938?utm_src=pdf-body
https://www.benchchem.com/product/b1386938?utm_src=pdf-body
https://www.benchchem.com/product/b1386938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


relationship is critical to understanding its behavior in solution and in reactions.

Structural & Electronic Profile
The molecule consists of a planar phenyl ring with an sp²-hybridized boron atom.[4] The two

ortho-hydroxyl groups create a sterically crowded environment around the boron center and

can act as hydrogen bond donors to the boronic acid's hydroxyls. This intramolecular hydrogen

bonding stabilizes the tetrahedral boronate form [B(OH)₃]⁻, which can lead to an increase in

acidity compared to isomers where this interaction is not possible.[2]
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Caption: Intramolecular hydrogen bonding in (2,6-dihydroxyphenyl)boronic acid.

Quantitative Data Summary
While extensive experimental data is limited, predicted values provide a useful baseline for

understanding the compound's properties.

Property Value Source

Molecular Formula C₆H₇BO₄ [1][5]

Molecular Weight 153.93 g/mol [1]

CAS Number 848409-34-7 [1][6]

Predicted pKa 8.69 ± 0.58 [7]

Predicted Density 1.51 ± 0.1 g/cm³ [7]

Predicted Boiling Point 400.5 ± 55.0 °C [7]

Appearance Yellow powder [1]

The presence of three polar hydroxyl groups suggests that (2,6-dihydroxyphenyl)boronic
acid has enhanced solubility in polar solvents compared to unsubstituted phenylboronic acid.

[1]

Synthesis and Handling
The synthesis of hydroxyphenylboronic acids requires careful strategy to prevent unwanted

side reactions involving the acidic phenolic protons.

General Synthetic Approach
A common route involves the protection of the hydroxyl groups, followed by metal-halogen

exchange to form an organometallic intermediate, which is then quenched with a borate ester.

[8]

Protection: The starting material, 2,6-dibromophenol, would first have its hydroxyl group

protected. Common protecting groups for phenols include methoxymethyl (MOM), benzyl

(Bn), or silyl ethers.
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Borylation: The protected dibromophenol can then undergo a Grignard reaction or, more

commonly, a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low

temperature. This is followed by the addition of a trialkyl borate, such as trimethyl borate or

triisopropyl borate.

Deprotection & Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the

boronic acid and simultaneously removes the protecting group(s) to yield the final product.

Hypothetical Experimental Protocol: Synthesis from 1,3-
Dimethoxybenzene
This protocol describes a plausible synthesis starting from the readily available 2,6-

dimethoxyphenylboronic acid, which involves a final deprotection step.

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar),

add 2,6-dimethoxyphenylboronic acid (1.0 eq).

Dissolution: Dissolve the starting material in a suitable dry solvent, such as dichloromethane

(DCM), at 0 °C.

Deprotection: Add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM dropwise to the

stirred solution at 0 °C. The reaction is highly exothermic and releases HBr gas.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and water.

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic

layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to afford (2,6-dihydroxyphenyl)boronic acid.
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Stability and Handling
Like many boronic acids, (2,6-dihydroxyphenyl)boronic acid is susceptible to dehydration to

form a cyclic trimer known as a boroxine.[4] It should be stored in a cool, dry place under an

inert atmosphere to maintain its integrity.

Reactivity and Mechanistic Considerations
The reactivity of (2,6-dihydroxyphenyl)boronic acid is dominated by the steric and electronic

consequences of its ortho-disubstitution.

The "Ortho-Effect": Steric Hindrance
The two hydroxyl groups flanking the boronic acid create significant steric bulk. This steric

congestion is a primary determinant of its reactivity, particularly in cross-coupling reactions. In

Suzuki-Miyaura couplings, ortho-substituted arylboronic acids are known to react sluggishly or

not at all, as the steric hindrance impedes the crucial transmetalation step where the aryl group

is transferred to the palladium catalyst.[9][10] This effect is even more pronounced with two

ortho-substituents.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[11]

[12] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and

reductive elimination.[12]

For (2,6-dihydroxyphenyl)boronic acid, the transmetalation step is severely hindered. The

base-activated boronate complex struggles to approach the palladium center due to the bulky

ortho-hydroxyl groups, dramatically slowing the reaction rate compared to less substituted

analogues.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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